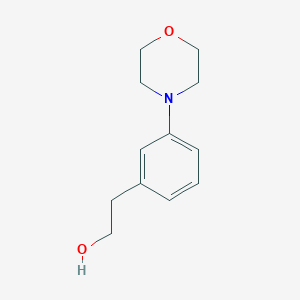
3-(4-Morpholinyl)benzeneethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Morpholinyl)benzeneethanol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by the presence of a morpholine ring attached to a benzeneethanol moiety. This compound is typically a yellow liquid at room temperature and is used primarily for laboratory purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)benzeneethanol can be achieved through various methods. One common approach involves the reaction of morpholine with benzeneethanol under controlled conditions. The reaction typically requires a solvent such as water and is carried out at a temperature of around 25°C . The process involves the addition of propane sultone to the morpholine aqueous solution, followed by crystallization and recrystallization steps to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reaction, crystallization, and purification, but with enhanced equipment and automation to ensure consistency and efficiency .
化学反应分析
Types of Reactions
3-(4-Morpholinyl)benzeneethanol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the morpholine ring or the benzeneethanol moiety can be modified.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various halogenating agents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
科学研究应用
3-(4-Morpholinyl)benzeneethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(4-Morpholinyl)benzeneethanol involves its interaction with specific molecular targets and pathways. For instance, morpholinyl-bearing compounds have been shown to modulate lysosomal pH by facilitating the transmembrane transport of anions . This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes, affecting various cellular processes .
相似化合物的比较
Similar Compounds
Morpholine: The parent compound of 3-(4-Morpholinyl)benzeneethanol, widely used in organic synthesis and drug design.
N-(3-ethoxybenzyl)-2-(4-morpholinyl)ethanamine: Another morpholine derivative with similar applications in scientific research.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both morpholine and benzeneethanol. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-(3-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c14-7-4-11-2-1-3-12(10-11)13-5-8-15-9-6-13/h1-3,10,14H,4-9H2 |
InChI 键 |
WNPKWEKVSHXJTC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=CC(=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















